N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. The N4 and N6 positions are substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl group, respectively, while a methyl group occupies the 1-position of the pyrazole ring. These substituents modulate electronic, steric, and solubility properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRHQQLSWECOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to exhibit anti-inflammatory effects and inhibit CDK6, a protein kinase that plays a key role in cell cycle regulation.
Mode of Action
It’s suggested that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation and cell cycle regulation. By inhibiting key inflammatory mediators and CDK6, it could potentially disrupt the normal progression of the cell cycle and the inflammatory response.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and potentially an alteration in cell cycle progression. This could have therapeutic implications in conditions characterized by excessive inflammation or abnormal cell proliferation.
Biological Activity
N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention for its possible role as an inhibitor of key enzymes and receptors involved in various diseases, particularly cancer.
- Molecular Formula : C19H20N6
- Molecular Weight : 348.402 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit signaling pathways related to cell proliferation and survival. For instance, they may act on epidermal growth factor receptors (EGFRs), which are critical in cancer progression.
Biological Activity Data
Recent studies have demonstrated the anti-proliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Notably:
- In vitro Studies :
Case Studies
-
EGFR Inhibition :
- A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound showed an IC50 value indicating strong potency against both wild-type and mutant forms of the receptor .
- Flow cytometric analysis revealed that this compound induced apoptosis and arrested the cell cycle at S and G2/M phases, highlighting its potential as a therapeutic agent .
- Kinase Inhibition :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- LogP Values : Indicate hydrophobic characteristics which may influence bioavailability.
- Solubility : The solubility profile is essential for determining the appropriate formulation for drug delivery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their substituent effects are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Solubility : The ethyl-substituted analog () exhibits low aqueous solubility (0.5 µg/mL), likely due to its hydrophobic ethyl group. The target compound’s 4-fluorophenyl group may improve solubility compared to bulkier substituents like 4-methylbenzyl () .
- Melting Points : Methoxy substituents () result in higher melting points (243–245°C for 2-methoxy vs. 199–201°C for 3-methoxy), suggesting ortho-substituents enhance crystal packing .
- Molecular Weight : The target compound’s higher molecular weight (393.42 g/mol) compared to simpler analogs (e.g., 310.40 g/mol for ) reflects its complex substitution pattern, which may influence bioavailability .
Electronic and Steric Effects
- Fluorine vs.
- Methyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
